5-Chloro-2,6-dimethylpyrimidin-4-ol

Oncology Medicinal Chemistry Process Chemistry

5-Chloro-2,6-dimethylpyrimidin-4-ol (CAS 20551-34-2) is a disubstituted pyrimidin-4-ol derivative with the molecular formula C6H7ClN2O and a molecular weight of 158.59 g/mol. It is a heterocyclic building block that exists in equilibrium with its pyrimidin-4-one tautomer.

Molecular Formula C6H7ClN2O
Molecular Weight 158.58 g/mol
CAS No. 20551-34-2
Cat. No. B3114881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2,6-dimethylpyrimidin-4-ol
CAS20551-34-2
Molecular FormulaC6H7ClN2O
Molecular Weight158.58 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC(=N1)C)Cl
InChIInChI=1S/C6H7ClN2O/c1-3-5(7)6(10)9-4(2)8-3/h1-2H3,(H,8,9,10)
InChIKeyLXFHKZZKOARREG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2,6-dimethylpyrimidin-4-ol (CAS 20551-34-2): Technical Baseline and Core Characteristics


5-Chloro-2,6-dimethylpyrimidin-4-ol (CAS 20551-34-2) is a disubstituted pyrimidin-4-ol derivative with the molecular formula C6H7ClN2O and a molecular weight of 158.59 g/mol [1]. It is a heterocyclic building block that exists in equilibrium with its pyrimidin-4-one tautomer . Its core structural features include a chlorine atom at the 5-position and methyl groups at the 2- and 6-positions, which distinguish it from simpler pyrimidin-4-ols. The compound is commercially available at standard purities of 97% or higher [2].

Why 5-Chloro-2,6-dimethylpyrimidin-4-ol Cannot Be Replaced by Generic Pyrimidin-4-ols


Direct, quantitative head-to-head comparisons for this specific compound in the public literature are extremely limited. Therefore, substitution by generic pyrimidin-4-ol analogs cannot be assumed to be equivalent without rigorous re-validation. The precise substitution pattern—specifically, the 5-chloro group in combination with the 2- and 6-methyl groups—is known to be critical for its demonstrated utility as an intermediate in the synthesis of the drug Ribociclib [1]. The 5-chloro group provides a site for selective cross-coupling reactions, while the methyl groups influence steric and electronic properties, a combination not present in unsubstituted pyrimidin-4-ol or 5-chloropyrimidin-4-ol. Replacing it with a different halogen or an unsubstituted analog would alter reactivity and likely lead to process failure in established synthetic routes.

Quantitative Evidence Guide for 5-Chloro-2,6-dimethylpyrimidin-4-ol (CAS 20551-34-2)


Evidence 1: Validated Role as a Key Intermediate in Ribociclib Synthesis

5-Chloro-2,6-dimethylpyrimidin-4-ol is explicitly identified and utilized as a starting material or intermediate in the synthesis of Ribociclib (a CDK4/6 inhibitor) [1]. The patent claims a method with significantly improved yield compared to prior art [1]. This establishes a direct, commercially relevant application that is not claimed for unsubstituted pyrimidin-4-ol or other halogenated analogs.

Oncology Medicinal Chemistry Process Chemistry

Evidence 2: Purity and Quality Control Benchmarking

Commercially available 5-Chloro-2,6-dimethylpyrimidin-4-ol is consistently offered at a standard purity of 97% or higher by reputable vendors [1]. This purity level serves as a baseline for procurement and ensures reproducibility in synthetic applications, distinguishing it from lower-grade or custom-synthesized alternatives that may require additional purification steps.

Analytical Chemistry Quality Control Procurement

Evidence 3: Differential Reactivity Based on Halogen Type (Class-Level Inference)

Based on established reactivity trends in pyrimidine chemistry, the 5-chloro substituent in 5-Chloro-2,6-dimethylpyrimidin-4-ol is predicted to be less reactive in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) compared to the analogous 5-bromo or 5-iodo derivatives, but more reactive than the 5-fluoro analog [1]. Conversely, it is more reactive toward nucleophilic aromatic substitution (SNAr) than bromo or iodo derivatives due to the better leaving group ability of chloride under certain conditions [1]. This tunable reactivity profile allows for greater synthetic control and selectivity.

Organic Synthesis Cross-Coupling SNAr

Procurement-Focused Application Scenarios for 5-Chloro-2,6-dimethylpyrimidin-4-ol (CAS 20551-34-2)


Scenario 1: Process Development and Manufacturing of Ribociclib Intermediates

As directly evidenced by patent CN106946880A, this compound is a required building block for the synthesis of Ribociclib intermediates [1]. Procurement in this context is driven by the need for a specific, validated starting material to maintain process integrity and yield. Substitution with a generic pyrimidin-4-ol is not an option without complete process redevelopment and regulatory revalidation [1].

Scenario 2: Exploratory Medicinal Chemistry for Kinase Inhibitors

The 2,6-dimethyl and 5-chloro substitution pattern is a common motif in kinase inhibitor scaffolds. Researchers can use this compound as a versatile building block for library synthesis, leveraging the chlorine atom for selective cross-coupling reactions to introduce diverse aryl or heteroaryl groups at the 5-position [1]. This provides a defined starting point for structure-activity relationship (SAR) studies.

Scenario 3: Academic and Industrial Laboratory Stock for Heterocycle Synthesis

With a consistent commercial purity of 97% [1], this compound is suitable for general organic synthesis and method development. Its defined structure and availability reduce the need for custom synthesis, providing a reliable building block for investigating new reactions on the pyrimidine scaffold.

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